Methyl 3-methyl-5-nitrothiophene-2-carboxylate
CAS No.: 956118-35-7
Cat. No.: VC8186709
Molecular Formula: C7H7NO4S
Molecular Weight: 201.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 956118-35-7 |
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Molecular Formula | C7H7NO4S |
Molecular Weight | 201.2 g/mol |
IUPAC Name | methyl 3-methyl-5-nitrothiophene-2-carboxylate |
Standard InChI | InChI=1S/C7H7NO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3H,1-2H3 |
Standard InChI Key | PIDXYSDTCFNLNG-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of methyl 3-methyl-5-nitrothiophene-2-carboxylate is C₈H₇NO₄S, with a molecular weight of 213.21 g/mol. The thiophene core adopts a planar conformation, stabilized by π-electron delocalization across the aromatic ring. The nitro group at position 5 introduces significant electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions .
Crystallographic Insights
While no direct crystal structure data exists for this compound, studies on methyl 3-aminothiophene-2-carboxylate reveal that intramolecular hydrogen bonds (e.g., N–H⋯O) often stabilize the molecular conformation, forming S(6) ring motifs . In the nitro derivative, the absence of an amino group likely alters hydrogen-bonding patterns, but weak intermolecular interactions such as C–H⋯S and C–H⋯π contacts may dominate the crystal packing .
Spectroscopic Properties
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¹H NMR: The methyl ester group typically resonates as a singlet near δ 3.8–3.9 ppm, while the aromatic proton at position 4 of the thiophene ring appears as a singlet near δ 7.0–7.5 ppm .
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¹³C NMR: The carbonyl carbon of the ester group is observed near δ 165 ppm, with the nitro-bearing carbon appearing upfield due to electron withdrawal .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of methyl 3-methyl-5-nitrothiophene-2-carboxylate can be inferred from methods used for analogous compounds. A plausible route involves:
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Thiophene Ring Formation:
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Nitration:
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Direct nitration using a mixture of nitric acid and sulfuric acid. The methyl group at position 3 directs electrophilic substitution to position 5 due to its electron-donating nature.
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Conditions: Nitration at 0–10°C to minimize side reactions.
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Yield Optimization: The nitration step typically achieves moderate yields (20–30%), comparable to those reported for methyl 3-amino-5-methylthiophene-2-carboxylate (26%) .
Physicochemical Properties
Property | Value/Description | Source |
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Density | ~1.54 g/cm³ (predicted) | |
Boiling Point | ~421°C (predicted) | |
Solubility | Low in water; soluble in organic solvents (e.g., DMSO, CH₂Cl₂) | |
Melting Point | Not reported | – |
The compound’s low water solubility aligns with trends observed in nitroheterocycles, which often require polar aprotic solvents for dissolution.
Chemical Reactivity and Derivatives
Hydrolysis of the Ester Group
The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
This reaction is critical for generating bioactive derivatives, as carboxylic acids are common pharmacophores.
Reduction of the Nitro Group
Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine:
This transformation is utilized in synthesizing amino-thiophene derivatives for drug discovery .
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